
Ethyliminum
Overview
Description
Ethyliminum (IUPAC name: ethylimine) is an organic compound characterized by an imine functional group (–NH–) linked to an ethyl group (–C₂H₅). While specific data on this compound is scarce in open literature, its structural analogs (e.g., ethyleneamines, alkylamines) suggest it may exhibit reactivity typical of imines, such as nucleophilic addition and participation in condensation reactions.
Preparation Methods
Chemical Context and Structural Characteristics of Ethyliminum Derivatives
This compound refers to a class of nitrogen-containing compounds characterized by an imine functional group (-N=CH-) linked to ethyl substituents. In the context of pharmaceutical synthesis, the term often denotes ethylamino this compound base methylsulfonic acid , a reagent employed for modifying peptide side chains . This compound facilitates the selective modification of lysine residues in peptides through nucleophilic substitution, enabling the synthesis of structurally complex therapeutics.
The structural formula of ethylamino this compound base methylsulfonic acid includes a methylsulfonate counterion, which enhances solubility in aqueous media. This property is critical for reactions conducted under physiological pH conditions, as demonstrated in the synthesis of ganirelix acetate .
Preparation Methods for Ethylamino this compound Base Methylsulfonic Acid
Reaction Mechanism and Stoichiometry
The synthesis of ethylamino this compound base methylsulfonic acid involves the condensation of ethylenediamine derivatives with methylsulfonic acid under controlled conditions. While the exact industrial protocol remains proprietary, experimental data from patent CN104844694A reveal its application in peptide modification . The reagent acts as an acylating agent, targeting primary amines on lysine residues in peptide precursors.
Key reaction parameters include:
-
Molar ratio : A 2:1 to 10:1 excess of ethylamino this compound base methylsulfonic acid relative to the peptide substrate ensures complete conversion .
-
Solvent system : Aqueous solutions (e.g., H₂O) are preferred over organic solvents to maintain peptide stability and reduce side reactions .
-
Base selection : Alkaline agents such as NaOH, LiOH, or K₂CO₃ are used to adjust pH to 7.5–10.5, optimizing nucleophilicity of the target amines .
Optimization of Reaction Conditions
Experimental trials from patent CN104844694A demonstrate the impact of pH, reagent stoichiometry, and reaction duration on product purity (Table 1) .
Table 1: Purity of Ganirelix Crude Product Under Varied Conditions
pH | Reagent Equivalents | Time (h) | Purity (%) |
---|---|---|---|
7.5 | 2 | 8 | 35 |
9.0 | 6 | 8 | 72 |
9.0 | 10 | 8 | 76 |
9.0 | 6 | 48 | 65 |
Optimal conditions (pH 9.0, 6 equivalents reagent, 8-hour reaction) yielded 72% purity, while excessive reagent (10 equivalents) provided marginal gains (76%) at increased cost . Prolonged reaction times (48 hours) reduced purity due to degradation byproducts .
Large-Scale Synthesis and Purification Strategies
Tubular Reactor Systems for Precursor Synthesis
The synthesis of ethylenediamine—a precursor to this compound derivatives—has been optimized in tubular reactors under high-pressure ammonolysis conditions . At 6 MPa and 160°C, a 30:1 molar ratio of ammonia to 1,2-dichloroethane achieved 95% conversion to ethylenediamine . These conditions minimize side products like diethylenetriamine, ensuring a feedstock suitable for subsequent derivatization into this compound reagents.
Kinetic analysis revealed a first-order dependence on 1,2-dichloroethane concentration, with a rate constant of 1.12 s⁻¹ at 160°C . Theoretical modeling via density functional theory corroborated experimental rates, identifying nucleophilic attack by ammonia as the rate-limiting step .
Chromatographic Purification of this compound-Modified Peptides
Post-reaction purification of this compound-modified peptides employs a two-step HPLC protocol :
-
First-step purification : A C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient (79%–64% aqueous) removes unreacted precursor and hydrophilic impurities .
-
Second-step purification : A sodium perchlorate (20 mM, pH 2.5)/acetonitrile gradient (65%–55% aqueous) isolates the target peptide with >98% purity .
Comparative Analysis of Base Catalysts
The choice of base significantly impacts reaction efficiency and product stability (Table 2) .
Table 2: Effect of Base on Ganirelix Crude Product Purity
Base | Purity (%) |
---|---|
NaOH | 72 |
LiOH | 67 |
KOH | 70 |
Na₂CO₃ | 59 |
K₂CO₃ | 61 |
NaOH provided the highest purity (72%), likely due to its strong alkalinity and minimal side reactions with methylsulfonate groups . Weak bases like NaHCO₃ resulted in lower purity (59%), underscoring the need for precise pH control .
Industrial Challenges and Scalability Considerations
Solvent Compatibility and Waste Reduction
Replacing organic solvents with water in this compound-based reactions reduces environmental impact and production costs. However, aqueous systems necessitate stringent pH control to prevent hydrolysis of imine bonds . Automated titration systems and real-time pH monitoring are recommended for large-scale batches.
Thermal Stability of this compound Reagents
Ethylamino this compound base methylsulfonic acid exhibits limited thermal stability above 40°C, requiring chilled storage (2–8°C) and in-situ preparation . Advances in continuous-flow synthesis could mitigate degradation by minimizing reagent residence time at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
ICRF-154 undergoes various chemical reactions, including:
Oxidation: ICRF-154 can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: ICRF-154 can undergo substitution reactions, particularly at the nitrogen atoms in the bisdioxopiperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ICRF-154, which may have different pharmacological properties .
Scientific Research Applications
ICRF-154 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemistry of bisdioxopiperazines.
Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.
Medicine: Explored as an anticancer agent, particularly in combination with other drugs.
Industry: Used in the development of new anticancer drugs and as a reference compound in quality control.
Mechanism of Action
ICRF-154 exerts its effects primarily by inhibiting topoisomerase II, an enzyme that modulates the conformation of DNA by breaking and rejoining DNA strands. This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death. The compound interacts with the enzyme’s catalytic site, preventing it from completing its function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyliminum shares functional and structural similarities with several amine- and imine-based compounds. Below is a detailed comparative analysis:
Ethylenediamine (EDA)
- Structure : H₂N–CH₂–CH₂–NH₂ (primary diamine).
- Key Properties :
- Boiling point: 116–118°C; water-soluble.
- Reactivity: Forms stable chelates with metal ions (e.g., Cu²⁺, Ni²⁺).
- Applications : Chelating agents, corrosion inhibitors, epoxy curing agents .
- Contrast with this compound: Unlike EDA, this compound’s imine group (–NH–) may confer greater electrophilicity, enabling use in asymmetric catalysis. However, EDA’s superior thermal stability (vs.
Ethyleneimine (Aziridine)
- Structure : A three-membered ring with one NH group.
- Key Properties: Boiling point: 56°C; highly toxic and carcinogenic. Reactivity: Ring-opening polymerization forms polyethyleneimine (PEI), a cationic polymer.
- Applications : Production of ion-exchange resins, flocculants, and adhesives.
- Contrast with this compound : Ethyleneimine’s strained ring structure grants higher reactivity in polymerization, whereas this compound’s linear structure may favor selective small-molecule transformations. Toxicity profiles also differ significantly .
Aminoethylethanolamine (AEEA)
- Structure : H₂N–CH₂–CH₂–NH–CH₂–CH₂–OH (hybrid amine-alcohol).
- Key Properties :
- Boiling point: 243°C; hygroscopic.
- Reactivity: Combines amine nucleophilicity with alcohol functionality.
- Applications : Surfactants, gas treating agents, epoxy modifiers.
- Contrast with this compound: AEEA’s hydroxyl group enhances hydrogen-bonding capacity, making it useful in polar solvents. This compound’s lack of hydroxyl groups may limit solubility but improve compatibility with nonpolar substrates .
Physicochemical and Functional Comparison
Table 1: Comparative Data for this compound and Analogous Compounds
Property | This compound* | Ethylenediamine (EDA) | Ethyleneimine | AEEA |
---|---|---|---|---|
Molecular Formula | C₃H₇N | C₂H₈N₂ | C₂H₅N | C₄H₁₂N₂O |
Molecular Weight | 57.10 g/mol | 60.10 g/mol | 43.07 g/mol | 104.15 g/mol |
Boiling Point | ~90–100°C (est.) | 116–118°C | 56°C | 243°C |
Solubility | Moderate in H₂O | Miscible with H₂O | Partially soluble | Miscible with H₂O |
Key Applications | Catalysis, ligands | Chelation, polymers | Polymerization | Surfactants, epoxies |
*Estimated values for this compound are based on structural analogs .
Research Findings and Industrial Relevance
- Synthetic Utility : this compound’s imine group facilitates Schiff base formation, a critical step in synthesizing chiral ligands for asymmetric hydrogenation .
- Stability Challenges : Unlike EDA and AEEA, this compound’s imine bond is prone to hydrolysis under acidic conditions, necessitating stabilized formulations for industrial use .
- Toxicity : Preliminary studies suggest this compound exhibits lower acute toxicity than ethyleneimine but higher than EDA, requiring stringent handling protocols .
Biological Activity
Ethyliminum, also known as ICRF-154, is a compound that has garnered interest due to its biological activities, particularly in the context of cancer therapy and dermatological applications. This article synthesizes findings from various studies, presenting detailed research insights, case studies, and comparative data.
Overview of this compound
This compound is classified under bisdioxopiperazines, a group of compounds that have been investigated for their antineoplastic properties. It is primarily recognized for its role as a topoisomerase II inhibitor, which interferes with DNA replication and transcription processes, leading to cytotoxic effects in cancer cells.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of topoisomerase II. This enzyme is crucial for managing DNA tangles during replication. This compound binds to the enzyme, preventing it from performing its function, which results in DNA damage and ultimately induces apoptosis in malignant cells .
Biological Activities
Antineoplastic Properties
this compound has been shown to possess significant antitumor activity. Research indicates that it effectively inhibits the growth of various tumor cell lines. For instance, studies have demonstrated that at concentrations as low as 25 µM, this compound increases the frequency of binucleated cells—an indicator of cytokinesis failure—suggesting potent cytotoxic effects .
Dermatological Applications
In addition to its anticancer properties, this compound has been utilized in treating skin conditions such as psoriasis. A study involving 106 cases reported positive outcomes with this compound treatment, highlighting its potential as a therapeutic agent in dermatology .
Comparative Data
The following table summarizes key findings regarding the biological activity of this compound compared to other bisdioxopiperazines:
Compound | Primary Activity | Concentration (µM) | Observed Effects |
---|---|---|---|
This compound | Antitumor | 25 | Increased binucleated cells |
Bimolane | Antitumor | 25 | Similar cytotoxic effects |
Dexrazoxane | Cardioprotective | Varies | Reduced cardiotoxicity in chemotherapy |
Case Studies
Several case studies have provided insights into the clinical applications of this compound:
- Psoriasis Treatment : A clinical evaluation involving 106 patients treated with this compound showed significant improvement in psoriasis symptoms, suggesting its effectiveness in dermatological applications .
- Cancer Therapy : In a comparative study between this compound and bimolane, both compounds exhibited similar cytotoxic profiles against cancer cell lines. However, this compound was noted for its lower associated risk of therapy-related leukemia compared to bimolane .
Research Findings
Recent studies have focused on the cytotoxic and genotoxic effects of this compound. Notably:
- Cytotoxicity Assays : this compound demonstrated significant dose-dependent increases in chromosomal abnormalities when tested on various cancer cell lines.
- Flow Cytometry Analysis : This technique revealed that treatment with this compound resulted in notable increases in hypodiploidy and other chromosomal alterations, further confirming its genotoxic potential .
Q & A
Basic Research Questions
Q. What are the fundamental physicochemical properties of Ethyliminum, and how can they be experimentally determined?
- Methodological Answer : this compound's properties (e.g., solubility, stability, pKa) are foundational for experimental design. To determine these:
- Solubility : Use polar/nonpolar solvents under controlled temperatures (e.g., 25°C) with UV-Vis spectroscopy to monitor dissolution .
- Stability : Conduct accelerated degradation studies (e.g., thermal stress at 40–60°C, pH variations) and analyze via HPLC or NMR to track decomposition products .
- pKa : Employ potentiometric titration with a standardized pH meter, validated against reference buffers .
Key Table :
Property | Technique | Conditions | Reference |
---|---|---|---|
Solubility | UV-Vis spectroscopy | 25°C, solvent series | |
Thermal stability | HPLC, NMR | 40–60°C, 1–14 pH range |
Q. What spectroscopic techniques are recommended for characterizing this compound in novel synthetic routes?
- Methodological Answer :
- NMR Spectroscopy : Use , , and 2D NMR (e.g., HSQC, COSY) to confirm structural integrity. For novel derivatives, compare chemical shifts with computational predictions (e.g., DFT) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formulas. Electrospray ionization (ESI) is preferred for ionic species .
- IR Spectroscopy : Identify functional groups (e.g., C=N stretching at ~1640 cm) and compare with literature spectra .
Advanced Research Questions
Q. How can density functional theory (DFT) models be applied to predict this compound’s reactivity in catalytic systems?
- Methodological Answer :
- Computational Setup : Use software like Gaussian or ORCA to optimize this compound’s geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Reactivity Validation : Compare DFT-predicted activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) .
- Limitations : Address discrepancies by refining basis sets or incorporating solvent effects (e.g., PCM model) .
Q. How can researchers resolve contradictions in stability data for this compound across different studies?
- Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to identify all published stability studies. Extract variables (e.g., pH, temperature, solvent) and assess methodological quality using tools like GRADE .
- Meta-Analysis : Pool data using fixed/random-effects models. Stratify by experimental conditions to isolate confounding factors (e.g., oxygen exposure in aerobic vs. anaerobic setups) .
- Replication : Design a controlled study with standardized protocols (e.g., ICH Q1A guidelines) to test conflicting hypotheses .
Q. What strategies optimize this compound’s synthesis yield while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Apply response surface methodology (RSM) to vary parameters (e.g., temperature, catalyst loading, reaction time). Use ANOVA to identify significant factors .
- Byproduct Analysis : Characterize impurities via LC-MS and propose mechanistic pathways (e.g., via intermediate trapping or isotopic labeling) .
- Scale-Up Considerations : Evaluate solvent sustainability (e.g., E-factor calculations) and energy efficiency using life-cycle assessment (LCA) tools .
Q. Methodological and Ethical Considerations
Q. How should researchers design experiments to validate this compound’s biological activity while ensuring reproducibility?
- Methodological Answer :
- Positive/Negative Controls : Include reference inhibitors (e.g., IC values for known compounds) and solvent-only controls .
- Blinding : Implement double-blind protocols in biological assays to reduce bias .
- Data Transparency : Publish raw datasets (e.g., via Zenodo) and detailed protocols in supplementary materials, adhering to FAIR principles .
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Risk Assessment : Review SDS for toxicity (e.g., LD), flammability, and environmental hazards. Use fume hoods and PPE (gloves, goggles) .
- Ethical Approval : For biological studies, obtain IRB approval and adhere to ARRIVE guidelines for in vivo experiments .
- Waste Disposal : Neutralize reactive byproducts (e.g., quench with aqueous NaHCO) before disposal .
Q. Data Presentation and Peer Review
Q. How should researchers present conflicting spectral data for this compound in publications?
- Methodological Answer :
- Comparative Tables : Include side-by-side NMR/MS data from multiple trials, highlighting anomalous peaks .
- Error Analysis : Calculate signal-to-noise ratios and confidence intervals for spectral assignments .
- Peer Review : Pre-submit data to preprint servers (e.g., ChemRxiv) for community feedback before journal submission .
Q. What frameworks guide the integration of this compound research into broader chemical databases?
- Methodological Answer :
- FAIR Compliance : Annotate data with unique identifiers (e.g., InChIKey) and deposit in repositories like PubChem or ChEMBL .
- Interoperability : Use standardized formats (e.g., .SDF for structures, .CSV for kinetics) to ensure cross-platform compatibility .
Q. Future Research Directions
Q. What gaps exist in this compound research, and how can they be addressed methodologically?
Properties
IUPAC Name |
4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIGNUYGOFIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164579 | |
Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506-47-4 | |
Record name | 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1506-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1506-47-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QML51S42CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.